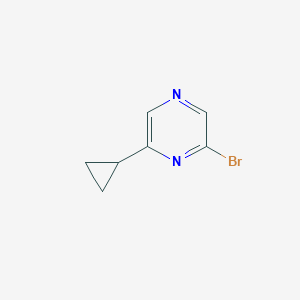

2-Bromo-6-cyclopropylpyrazine

Vue d'ensemble

Description

2-Bromo-6-cyclopropylpyrazine is a useful research compound. Its molecular formula is C7H7BrN2 and its molecular weight is 199.05. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antifouling Applications

The compound 2-Bromo-6-cyclopropylpyrazine, although not explicitly mentioned, might be associated with brominated compounds that are known for their potent antifouling effects. Similar brominated compounds were isolated from marine sponges, displaying significant activity against the settlement of marine organisms. These compounds were non-toxic and reversible, differing from traditional antifouling agents, and are hypothesized to be part of marine sponges' chemical defense mechanisms (Sjögren et al., 2004).

Inhibitory Effects on Enzymes

Compounds with structures similar to this compound, such as cyclopropylcarboxylic acids and esters with bromophenol moieties, have been studied for their inhibitory effects on carbonic anhydrase enzymes and acetylcholinesterase enzymes. These inhibitors have shown potential therapeutic applications for diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

Potential in Multicomponent Chemistry

A compound closely related to this compound, 2-bromo-6-isocyanopyridine, has been identified as an optimal reagent in multicomponent chemistry due to its stability and synthetic efficiency. This compound showcases good nucleophilicity and the capacity of the resulting amide moiety to act as a leaving group, highlighting its potential in the synthesis of complex organic molecules (van der Heijden et al., 2016).

Role in Antiviral Activities

Derivatives of pyrimidine, which might share structural similarities with this compound, have been explored for their antiviral activities. These compounds showed marked inhibition against retrovirus replication in cell culture, emphasizing their potential in antiviral therapy (Hocková et al., 2003).

Applications in Organic Synthesis

Compounds with a 2-aminopyridine core, which might be structurally related to this compound, are significant in organic synthesis due to their presence in bioactive natural products and materials. The synthesis of these compounds involves selective reactions and cross-coupling techniques, indicating the importance of such structures in building complex molecules for various applications (Bolliger et al., 2011).

Structural Importance in Dipeptide Mimics

Structurally diverse 5-oxopiperazine-2-carboxylates, which may relate to the structural framework of this compound, have been synthesized as dipeptide mimics and templates. These compounds demonstrate the importance of bromine-containing structures in medicinal chemistry, offering a range of substituents and yielding significant yields (Limbach et al., 2009).

Corrosion Inhibition Studies

Derivatives of pyrazine, including those with bromine substitution, have been investigated for their potential as corrosion inhibitors. Computational studies using density functional theory and molecular dynamics simulation have been conducted to understand their efficacy, highlighting the importance of such compounds in material science and engineering (Saha et al., 2016).

Mécanisme D'action

Target of Action

It is known that pyrrolopyrazine derivatives, which include 2-bromo-6-cyclopropylpyrazine, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected. These could include pathways related to inflammation, viral replication, fungal growth, oxidative stress, tumor growth, and kinase signaling .

Result of Action

Given its reported biological activities, it can be inferred that the compound may have effects such as inhibition of microbial growth, reduction of inflammation, inhibition of viral replication, reduction of oxidative stress, inhibition of tumor growth, and modulation of kinase signaling .

Safety and Hazards

Orientations Futures

While the specific future directions for 2-Bromo-6-cyclopropylpyrazine are not mentioned in the retrieved data, the study of pyrrolopyrazine derivatives is an active area of research . These compounds have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Further studies are needed to explore the potential applications of these compounds in various fields.

Propriétés

IUPAC Name |

2-bromo-6-cyclopropylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEHUUBSDHUBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308342 | |

| Record name | 2-Bromo-6-cyclopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086382-98-0 | |

| Record name | 2-Bromo-6-cyclopropylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-cyclopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

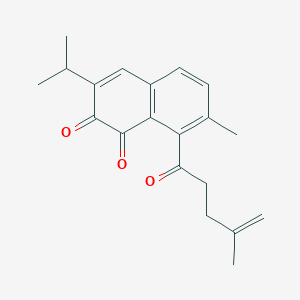

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

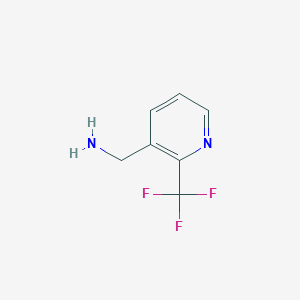

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)

![(2S,3R,4S,5S,6R)-2-[4-[1,3-Dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026673.png)